Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate
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Overview
Description
Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound characterized by its unique structure, which includes a nitrofuran ring, a hydroxyl group, and a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of dimethyl phosphite with 5-nitrofurfural under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, catalysts such as tetramethylguanidine (TMG) can be employed to increase the reaction rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various nitrofuran derivatives, amino-substituted compounds, and phosphonate esters .
Scientific Research Applications
Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit tumor cell proliferation.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate involves its interaction with biological molecules. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit specific enzymes and interfere with metabolic pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate
- Dimethyl [hydroxy(5-nitrothiophen-2-yl)methyl]phosphonate
- Dimethyl [hydroxy(5-nitropyrrole-2-yl)methyl]phosphonate
Comparison: this compound is unique due to its nitrofuran ring, which imparts specific chemical and biological properties. Compared to its thiophene and pyrrole analogs, the nitrofuran derivative exhibits higher antimicrobial activity and different reactivity patterns due to the presence of the oxygen atom in the furan ring .
Properties
CAS No. |
61739-03-5 |
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Molecular Formula |
C7H10NO7P |
Molecular Weight |
251.13 g/mol |
IUPAC Name |
dimethoxyphosphoryl-(5-nitrofuran-2-yl)methanol |
InChI |
InChI=1S/C7H10NO7P/c1-13-16(12,14-2)7(9)5-3-4-6(15-5)8(10)11/h3-4,7,9H,1-2H3 |
InChI Key |
CNMQFSRITBWUSS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=C(O1)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
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